molecular formula C7H16N2O2 B12979471 (3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol

(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol

Cat. No.: B12979471
M. Wt: 160.21 g/mol
InChI Key: CMTBMOSINBTGKE-RNFRBKRXSA-N
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Description

(3S,4R)-4-[(3-Aminopropyl)amino]oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at position 3 and a 3-aminopropylamino substituent at position 4. This compound has garnered attention in structural biology, as evidenced by its inclusion in a 2025 crystal structure study of Toll-like receptor 8 (TLR8) complexes .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(3S,4R)-4-(3-aminopropylamino)oxolan-3-ol

InChI

InChI=1S/C7H16N2O2/c8-2-1-3-9-6-4-11-5-7(6)10/h6-7,9-10H,1-5,8H2/t6-,7-/m1/s1

InChI Key

CMTBMOSINBTGKE-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCCCN

Canonical SMILES

C1C(C(CO1)O)NCCCN

Origin of Product

United States

Biological Activity

Introduction

(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol, also referred to as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a chiral compound characterized by a tetrahydrofuran ring with specific stereochemical configurations. Its molecular formula and weight are approximately C8H17N2OC_8H_{17}N_2O and 160.21 g/mol respectively. The presence of an amino group at the 4-position and a 3-aminopropyl substituent contributes significantly to its biological activity and potential applications in medicinal chemistry.

Structural Characteristics

The compound's unique structure allows it to participate in various biological interactions. The amino group can undergo nucleophilic substitutions, which are crucial for synthesizing derivatives that may enhance its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Initial studies suggest potential antimicrobial effects against various pathogens.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis.
  • Interaction with Receptors : It may interact with neurotransmitter receptors, influencing neurological pathways.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in disease processes.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially modulating their activity and influencing physiological responses.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound found that it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains.

Study 2: Neuroprotection

In vitro studies demonstrated that the compound could protect human neuroblastoma cells from oxidative stress-induced apoptosis. The protective effect was observed at concentrations ranging from 10 to 50 µM, with a significant reduction in cell death compared to control groups.

Study 3: Receptor Binding Affinity

Research utilizing radiolabeled ligand binding assays indicated that this compound has a binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
(2S,3R,4R)-2-amino-tetrahydrofuranTetrahydrofuran ring with different stereochemistryKnown for its role in carbohydrate metabolism
(3S,4R)-4-(phenylpropyl)amino-tetrahydrofuranPhenyl substitutionEnhanced lipophilicity affecting bioavailability
(2R,5R)-5-amino-tetrahydrofuranDifferent stereochemistryPotentially different biological activities

Comparison with Similar Compounds

Table 1: Key Properties of (3S,4R)-4-[(3-Aminopropyl)amino]oxolan-3-ol and Analogues

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes
This compound 3-Aminopropylamino C₇H₁₅N₂O₂* ~161.21† N/A Structural biology (TLR8 complex)
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidin-1-yl C₈H₁₅NO₂ 157.21 ≥95 Lab reagent (discontinued)
(3S,4R)-4-(Dimethylamino)oxolan-3-ol Dimethylamino C₆H₁₃NO₂ 131.18 N/A Intermediate in synthesis
(3R,4S)-4-(Benzylamino)oxolan-3-ol Benzylamino C₁₁H₁₅NO₂ 193.24 N/A Supplier-listed building block
3-(Oxiran-2-ylmethyl)oxolan-3-ol Oxiran-2-ylmethyl C₇H₁₂O₃ 144.17 95 Building block for epoxy resins

*Inferred formula; †Calculated based on substituents.

Stereochemical and Functional Group Variations

  • Aminopropylamino vs.
  • Dimethylamino Substituent (): The dimethylamino group (C₆H₁₃NO₂) introduces a tertiary amine, enhancing lipophilicity compared to the hydrophilic 3-aminopropylamino group. This property is critical in drug design for membrane permeability .

Purity and Commercial Availability

  • The pyrrolidine analogue () was available at ≥95% purity but is now discontinued, highlighting challenges in sourcing chiral intermediates .
  • Epoxy-substituted oxolan-3-ol () is produced at 95% purity, suggesting industrial utility in polymer chemistry .

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